2-Amino-5-chloro-4-fluoro-benzoic acid ethyl ester
Overview
Description
“2-Amino-5-chloro-4-fluoro-benzoic acid ethyl ester” is a chemical compound with the IUPAC name ethyl 2-amino-5-chloro-4-fluorobenzoate . It has a molecular weight of 217.63 and is typically stored at temperatures between 0-5°C . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H9ClFNO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structural diagram . Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 316.5±37.0 °C and a predicted density of 1.341±0.06 g/cm3 . The pKa, a measure of the compound’s acidity, is predicted to be 1.47±0.10 .Scientific Research Applications
Synthesis and Antibacterial Activity
- Pyridonecarboxylic Acids as Antibacterial Agents : Compounds with amino- and hydroxy-substituted cyclic amino groups, including structures similar to 2-Amino-5-chloro-4-fluoro-benzoic acid ethyl ester, have been synthesized and tested for antibacterial activity. Some of these compounds showed promising activity and are considered for further biological study (Egawa et al., 1984).
Synthesis of Radioactive and Fluorinated Compounds
- Synthesis of Radiolabeled Compounds : Synthesis involving derivatives of this compound has been used in the preparation of radioactive compounds like 14C-batanopride, which have applications in various biomedical research areas (Standridge & Swigor, 1991).
Antitumor Activity
- Amino Acid Ester Derivatives Containing Antitumor Agents : The synthesis of amino acid ester derivatives containing 5-fluorouracil, a potent antitumor agent, involves structures related to this compound. These compounds have shown significant inhibitory effects against certain cancer cell lines (Xiong et al., 2009).
Structural Characterization
- Spectroscopic and Structural Studies : Studies involving spectroscopic and structural analysis of compounds similar to this compound have been conducted. These studies focus on the detailed interpretation of vibrational spectra and natural bond orbital analysis, which are crucial for understanding the properties and potential applications of these compounds (Xavier & Joe, 2011).
Properties
IUPAC Name |
ethyl 2-amino-5-chloro-4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUQHFIIYRQART-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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